
Cilofungin
Übersicht
Beschreibung
Cilofungin ist das erste klinisch eingesetzte Mitglied der Echinocandin-Familie von Antimykotika. Es wurde aus einem Pilz der Gattung Aspergillus gewonnen. This compound beeinträchtigt die Fähigkeit eines eindringenden Pilzes, die Zellwand zu synthetisieren, indem es die Synthese von (1→3)-β-D-Glucan hemmt .
Vorbereitungsmethoden
Cilofungin ist ein semisyntetisches Analogon von Echinocandin B. Die Herstellung umfasst die Fermentation von Aspergillus-Arten zur Produktion von Echinocandin B, gefolgt von chemischen Modifikationen, um eine 4-Octyloxybenzoat-Seitenkette einzuführen . Industrielle Produktionsmethoden umfassen Fermentation, klassische Mutagenese, Isotopenmarkierung und chemische Synthese .
Analyse Chemischer Reaktionen
Cilofungin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen des Moleküls stattfinden, was zur Bildung von Derivaten mit unterschiedlichen Eigenschaften führt.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Introduction to Cilofungin
This compound, a semisynthetic derivative of echinocandin B, was developed as an antifungal agent with the aim of treating invasive fungal infections. Despite its initial promise, clinical development faced significant challenges, leading to its withdrawal from Phase II trials due to nephrotoxicity and poor solubility. Nevertheless, this compound's mechanism of action and its inhibition of fungal cell wall synthesis make it a subject of continued interest in antifungal research.
Inhibition Studies
- In vitro Efficacy : this compound has shown potent activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus. Studies indicate that this compound can inhibit (1,3)-beta-D-glucan synthase at concentrations as low as 0.19 micrograms/milliliter, demonstrating its potential effectiveness in clinical settings .
- Dose-Response Relationships : Research has established that this compound's inhibitory effects are dose-dependent, with maximal inhibition observed at approximately 1.25 micrograms/milliliter .
Clinical Applications
Although this compound itself was not successfully developed for clinical use, its study has contributed to the understanding and development of other echinocandins currently used in clinical practice.
Comparative Analysis with Other Echinocandins
Echinocandin | Mechanism | Clinical Use | Withdrawn Status |
---|---|---|---|
This compound | Inhibits (1,3)-beta-D-glucan synthase | None (development halted) | Yes |
Anidulafungin | Inhibits (1,3)-beta-D-glucan synthase | Candidemia, invasive candidiasis | No |
Caspofungin | Inhibits (1,3)-beta-D-glucan synthase | Aspergillosis, candidemia | No |
This table illustrates the position of this compound within the broader context of echinocandin drugs.
Case Study Insights
- In Vitro Activity Against Clinical Isolates : this compound has been tested against 256 clinical isolates of yeasts, showing significant antifungal activity. The minimum inhibitory concentration (MIC) for 90% of isolates was notably low for Candida albicans, indicating its potential effectiveness against common fungal infections .
- Influence of pH on Activity : Studies have shown that pH significantly affects this compound's antifungal activity. Optimal pH levels enhance its efficacy against pathogenic yeasts .
- Pharmacokinetics and Toxicity : Investigations into this compound’s pharmacokinetics revealed challenges related to nephrotoxicity and solubility in clinical formulations. These factors contributed to its discontinuation in clinical trials despite promising initial results .
Wirkmechanismus
Cilofungin exerts its effects by inhibiting the synthesis of (1→3)-β-D-glucan, an essential component of the fungal cell wall. This inhibition leads to osmotic instability and cell death in the fungus. The molecular targets involved include the enzyme β-(1,3)-D-glucan synthase, which is crucial for cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Cilofungin wird mit anderen Echinocandinen wie Caspofungin, Micafungin und Anidulafungin verglichen. Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihrer chemischen Struktur und ihren pharmakologischen Eigenschaften. This compound ist aufgrund seiner spezifischen Modifikationen der Seitenkette einzigartig, die seine hämolytische Aktivität reduzieren, während die Antimykotika-Eigenschaften erhalten bleiben .
Ähnliche Verbindungen umfassen:
- Caspofungin
- Micafungin
- Anidulafungin
- Amphotericin B
- Ketoconazol
Diese Verbindungen werden zur Behandlung von Pilzinfektionen eingesetzt und haben unterschiedliche Wirksamkeit und Toxizität .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of cilofungin’s antifungal activity, and how does it differ from other echinocandins?
this compound selectively inhibits (1,3)-β-D-glucan synthase, an enzyme critical for fungal cell wall synthesis. Unlike broader-spectrum echinocandins, this compound exhibits narrow-spectrum activity, primarily targeting Candida albicans and C. tropicalis . To validate this mechanism, researchers should:
- Use cell-free extracts to measure glucan synthase inhibition via radioisotope-labeled UDP-glucose incorporation assays .
- Compare ultrastructural changes in treated vs. untreated fungal cells using transmission electron microscopy (TEM) to visualize cell wall disruption .
| Key Data : this compound’s IC₅₀ for (1,3)-β-D-glucan synthase in C. albicans | 0.12 µg/mL |
Q. How do medium composition and inoculum size influence this compound’s in vitro activity?
this compound’s efficacy is highly medium-dependent. For example:
- Antibiotic Medium No. 3 yields consistent MICs (≤0.31 µg/mL for C. albicans), while Sabouraud dextrose broth induces paradoxical growth at higher concentrations due to nutrient interference .
- Inoculum sizes >10⁵ CFU/mL reduce activity, requiring dilution protocols to standardize testing conditions . Methodological recommendation : Use CLSI M27-A3 guidelines with adjustments for medium selection and inoculum standardization .
Q. What is the spectrum of this compound’s activity against non-Candida fungal pathogens?
this compound shows limited efficacy against Aspergillus spp. and no activity against Cryptococcus or Saccharomyces cerevisiae. Advanced studies should:
- Perform checkerboard assays with this compound and polyenes (e.g., amphotericin B) to assess synergy against Aspergillus .
- Use genomic profiling (e.g., RNA-seq) to identify resistance markers in intrinsically resistant species like C. parapsilosis .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s paradoxical dose-response relationships observed in certain media?
The "Eagle effect" (reduced efficacy at high concentrations) in Sabouraud broth may stem from nutrient competition or pH shifts. To investigate:
- Conduct time-kill assays with varying pH levels and glucose concentrations to isolate contributing factors .
- Use metabolomics to track fungal metabolic adaptations under paradoxical conditions .
Q. What experimental strategies address this compound’s pharmacokinetic limitations in vivo?
Nonlinear pharmacokinetics and poor tissue penetration limit this compound’s clinical utility. Researchers should:
- Compare continuous vs. intermittent infusion models in murine candidiasis to optimize AUC/MIC ratios .
- Develop liposomal formulations to enhance biodistribution, using HPLC-MS to monitor drug retention in target tissues .
Q. How do structural modifications of this compound impact its antifungal activity and toxicity?
Structure-activity relationship (SAR) studies reveal that:
- Simplifying the lipid side chain reduces nephrotoxicity but compromises stability .
- Key modification : Replacing the hexapeptide core with non-natural amino acids improves resistance to proteolytic degradation . Methodology : Total synthesis routes (e.g., solid-phase peptide synthesis) enable systematic SAR testing .
Q. What molecular mechanisms underlie this compound resistance in Candida spp.?
Resistance is rare but linked to:
- Mutations in FKS1 (glucan synthase catalytic subunit) .
- Overexpression of efflux pumps (e.g., CDR1) in C. tropicalis . Experimental design :
- Use CRISPR-Cas9 to introduce FKS1 mutations and quantify glucan synthase activity .
- Perform RNA-seq on resistant isolates to map transcriptomic adaptations .
Q. Methodological Considerations for Reproducibility
- Media standardization : Always report batch numbers and preparation methods for culture media, as minor variations alter this compound’s activity .
- Data reporting : Include raw MIC/MFC values and statistical analyses (e.g., Kaplan-Meier survival curves for in vivo studies) to enable meta-analyses .
- Ethical compliance : For animal studies, follow NIH guidelines for immunocompromised murine models, including justification of sample sizes .
Eigenschaften
CAS-Nummer |
79404-91-4 |
---|---|
Molekularformel |
C49H71N7O17 |
Molekulargewicht |
1030.1 g/mol |
IUPAC-Name |
N-[(3S,6S,9S,11R,15S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide |
InChI |
InChI=1S/C49H71N7O17/c1-5-6-7-8-9-10-19-73-31-17-13-28(14-18-31)42(65)50-32-21-34(61)45(68)54-47(70)38-39(62)24(2)22-56(38)49(72)36(26(4)58)52-46(69)37(41(64)40(63)27-11-15-29(59)16-12-27)53-44(67)33-20-30(60)23-55(33)48(71)35(25(3)57)51-43(32)66/h11-18,24-26,30,32-41,45,57-64,68H,5-10,19-23H2,1-4H3,(H,50,65)(H,51,66)(H,52,69)(H,53,67)(H,54,70)/t24-,25+,26+,30+,32?,33-,34+,35-,36-,37-,38-,39-,40-,41-,45+/m0/s1 |
InChI-Schlüssel |
ZKZKCEAHVFVZDJ-HFNPJXHZSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O |
Isomerische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2C[C@H]([C@H](NC(=O)[C@@H]3[C@H]([C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)[C@@H](C)O)O)[C@@H]([C@H](C5=CC=C(C=C5)O)O)O)[C@@H](C)O)C)O)O)O |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
cilofungin L 646991 L-646,991 LY 121019 LY-121019 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.